molecular formula C21H26O2 B041991 Pregna-4,9(11),16-triene-3,20-dione CAS No. 21590-20-5

Pregna-4,9(11),16-triene-3,20-dione

Cat. No. B041991
CAS RN: 21590-20-5
M. Wt: 310.4 g/mol
InChI Key: TZEZJENWQRMZIX-BVPXEZJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Pregna-4,9(11),16-triene-3,20-dione and its analogues typically involves multi-step chemical processes. A notable example is the three-step synthesis from 3 beta-hydroxy-16 alpha, 17-epoxy-16 beta-methyl-5 alpha-pregn-9(11)-en-20-one, achieving an overall yield of 35%. These compounds are characterized spectroscopically, discussing the 13C NMR shielding effects briefly (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).

Molecular Structure Analysis

The molecular structure of Pregna-4,9(11),16-triene-3,20-dione derivatives has been elucidated using various spectroscopic techniques, including 1H and 13C NMR. Studies have confirmed structures of metabolites formed during the microbial conversion, emphasizing the significance of mass spectrometry and NMR spectroscopy in determining structural configurations (Fokina & Donova, 2003).

Scientific Research Applications

  • Intermediate for Synthesizing Corticoids : It serves as an important intermediate for synthesizing corticoids like hydrocortisone and prednisolone (Lưu Đức Huy et al., 2015).

  • Precursor for Corticosteroids in Industry : Pregnatetraenedione is used as a useful precursor for synthesizing corticosteroids in industrial settings (Yongjun Liu et al., 2022).

  • Synthesis of Fluorometholone : Chemoelective hydrogenation of a derivative of this compound led to the synthesis of fluorometholone, a corticosteroid, with a 45% overall yield (Andrés Marcos-Escribano et al., 2009).

  • Improved Biodehydrogenation Process : Research focused on improving the biodehydrogenation of this compound, a precursor of corticosteroids, rather than its direct therapeutic applications (Jin Huang et al., 2012).

  • Synthesis of Steroid Analogues : It is involved in the synthesis of steroid analogues with aromatic C-rings, such as 17-hydroxy-18-nor-17α-pregna-4,8,11,13-tetraene-3,20-dione (P. Burden et al., 1987).

  • Skeletal Rearrangement in Steroids : A skeletal rearrangement of the steroidal 1,3-diene to 3 was observed in a reaction involving this compound (O. P. Shestak et al., 1988).

  • Tritium-Labeled Analogues for Therapeutic Applications : Tritium-labeled analogues of progesterone, such as a derivative of this compound, have potential therapeutic applications (V. Shevchenko et al., 1998).

  • Conversion by Nocardioides simplex VKM : The bacterium Nocardioides simplex VKM Ac-2033D selectively produces precursors to modern glucocorticoids from 9alpha-hydroxyandrostenes through conversion of a related compound (V. Fokina & M. Donova, 2003).

Future Directions

The future directions of Pregna-4,9(11),16-triene-3,20-dione research could involve further studies on its synthesis and its use as a common intermediate in the synthesis of some impurities related to dexamethasone and mometasone . Additionally, more research could be conducted on its potential use in the treatment of Duchenne Muscular Dystrophy .

properties

IUPAC Name

(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEZJENWQRMZIX-BVPXEZJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregna-4,9(11),16-triene-3,20-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregna-4,9(11),16-triene-3,20-dione
Reactant of Route 2
Pregna-4,9(11),16-triene-3,20-dione
Reactant of Route 3
Pregna-4,9(11),16-triene-3,20-dione
Reactant of Route 4
Pregna-4,9(11),16-triene-3,20-dione
Reactant of Route 5
Pregna-4,9(11),16-triene-3,20-dione
Reactant of Route 6
Pregna-4,9(11),16-triene-3,20-dione

Citations

For This Compound
5
Citations
X Wang, J Feng, D Zhang, Q Wu, D Zhu… - Applied Microbiology and …, 2017 - Springer
3-Ketosteroid-Δ 1 -dehydrogenases (KstDs [EC 1.3.99.4]) catalyze the Δ 1 -dehydrogenation of steroids and are a class of important enzymes for steroid biotransformations. In this study, …
Number of citations: 35 link.springer.com
YJ Liu, W Ji, L Song, XY Tao, M Zhao, B Gao… - Green …, 2022 - pubs.rsc.org
Pregna-1,4,9(11),16(17)-tetraene-3,20-dione (pregnatetraenedione) is the most useful precursor for the synthesis of corticosteroids in industry. However, the production of …
Number of citations: 6 pubs.rsc.org
P Wójcik, M Glanowski, AM Wojtkiewicz… - Microbial Cell …, 2021 - Springer
Background 3-Ketosteroid Δ 1 -dehydrogenases (KSTDs) are the enzymes involved in microbial cholesterol degradation and modification of steroids. They catalyze dehydrogenation …
Number of citations: 8 link.springer.com
LA Sorbera, PA Leeson, J Castaner… - Drugs of the Future, 2002 - access.portico.org
Angiogenesis is a normal process that is strictly controlled. If this fine control is disrupted, chronic activation can occur resulting in inappropriate tissue responses that can lead to …
Number of citations: 2 access.portico.org
D van Leusen, E van Echten… - Recueil des Travaux …, 1992 - Wiley Online Library
The synthesis is described of a series of eighteen 16‐dehydro‐20‐isocyano‐20‐sulfonylpregnanes (5 and 8–14) by C‐20 alkylation of 17‐[isocyano(sulfonyl)methylene]androstanes 1–…
Number of citations: 8 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.